molecular formula C8H9ClO2 B1606039 2-Chlorobicyclo[2.2.1]hept-5-ene-2-carboxylic acid CAS No. 89683-47-6

2-Chlorobicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B1606039
CAS No.: 89683-47-6
M. Wt: 172.61 g/mol
InChI Key: BVPVSEUOWYGHBO-UHFFFAOYSA-N
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Description

2-Chlorobicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a bicyclic compound featuring a chlorine atom and a carboxylic acid group. This compound is part of the bicyclo[2.2.1]heptane family, which is known for its unique structural motif found in both natural and synthetic compounds . The bicyclo[2.2.1]heptane system is notable for its rigidity and the presence of multiple reactive sites, making it a valuable scaffold in organic synthesis and various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chlorobicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves the chlorination of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid. This can be achieved through the reaction of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid with thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-Chlorobicyclo[2.2.1]hept-5-ene-2-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxide, amines, or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: Reduction of the carboxylic acid group can yield alcohols or alkanes.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products:

    Substitution: Formation of 2-hydroxybicyclo[2.2.1]hept-5-ene-2-carboxylic acid.

    Oxidation: Formation of 2-chlorobicyclo[2.2.1]hept-5-ene-2-one.

    Reduction: Formation of 2-chlorobicyclo[2.2.1]hept-5-ene-2-methanol.

Scientific Research Applications

2-Chlorobicyclo[2.2.1]hept-5-ene-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chlorobicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with various molecular targets. The chlorine atom and carboxylic acid group provide reactive sites for binding to enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on the nature of the target molecule. The bicyclic structure also contributes to its stability and specificity in binding interactions .

Comparison with Similar Compounds

Uniqueness: 2-Chlorobicyclo[2.2.1]hept-5-ene-2-carboxylic acid is unique due to the presence of both a chlorine atom and a carboxylic acid group on a rigid bicyclic framework. This combination of functional groups and structural features provides a versatile platform for various chemical transformations and applications in research and industry.

Properties

IUPAC Name

2-chlorobicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO2/c9-8(7(10)11)4-5-1-2-6(8)3-5/h1-2,5-6H,3-4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVPVSEUOWYGHBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1C=C2)(C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20304815
Record name 2-Chlorobicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20304815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89683-47-6
Record name NSC167973
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167973
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Chlorobicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20304815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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